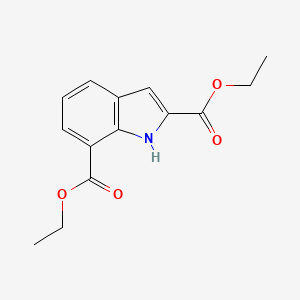

7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester

Description

7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is a substituted indole derivative featuring an ethoxycarbonyl group at position 7 and an ethyl ester moiety at position 2 of the indole ring. Indole derivatives are critical intermediates in pharmaceutical and materials science due to their versatile reactivity and role in bioactive molecule synthesis .

Properties

CAS No. |

1025932-71-1 |

|---|---|

Molecular Formula |

C14H15NO4 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

diethyl 1H-indole-2,7-dicarboxylate |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)10-7-5-6-9-8-11(15-12(9)10)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 |

InChI Key |

UIUNNPLSRXBZMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NC(=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification Approach

The most common and classical method for preparing esters such as 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is the Fischer esterification. This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water.

- Protonation of the carbonyl oxygen in the carboxylic acid increases electrophilicity.

- Nucleophilic attack by the alcohol oxygen on the carbonyl carbon forms a tetrahedral intermediate.

- Proton transfers facilitate the elimination of water.

- Deprotonation of the protonated ester yields the neutral ester product.

This reaction is reversible and reaches an equilibrium, so to drive the reaction toward ester formation, an excess of one reactant (usually the alcohol) is used, or continuous removal of water is employed.

Application to 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester:

- Starting from 1H-indole-2,7-dicarboxylic acid, reaction with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid under reflux conditions would yield the diethyl ester.

- Excess ethanol and removal of water by azeotropic distillation or use of molecular sieves can improve yield.

- The reaction temperature and time depend on scale and desired purity but typically involve gentle heating to reflux.

Catalysts and Reaction Conditions

- Acid Catalysts: Sulfuric acid is traditional, but solid acid catalysts such as ion exchange resins with sulfonic acid groups (e.g., Amberlyst-15) offer advantages in ease of separation and reuse.

- Temperature: Reflux temperature of ethanol (~78°C) is commonly used.

- Water Removal: Continuous removal of water shifts equilibrium toward ester formation, improving yield.

- Molar Ratios: Acid to alcohol molar ratios typically range from 1:1.1 to 1:2 to favor ester formation.

Continuous Esterification and Distillation Process

A patented process for ethyl ester preparation from ethanol-containing mixtures of aliphatic alcohols involves simultaneous esterification and continuous separation in a distillation column. This process can be adapted for 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester synthesis:

| Step | Description |

|---|---|

| 1 | Feed the indole dicarboxylic acid and ethanol with acid catalyst into a distillation column |

| 2 | Esterification occurs in the column with molar ratio control (acid:alcohol ~1:1.1-2) |

| 3 | Water and ethyl ester continuously removed from the top of the column |

| 4 | Heavier components (unreacted acid or higher esters) withdrawn from the bottom |

| 5 | Purified 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester collected |

This method enhances yield and purity by leveraging equilibrium shifts via continuous removal of products.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | 1H-Indole-2,7-dicarboxylic acid | Purity > 98% preferred |

| Alcohol | Ethanol | Excess used to drive reaction |

| Catalyst | Concentrated H2SO4 or sulfonic acid resin | Solid acid catalysts preferred for reuse |

| Temperature | ~78°C (reflux of ethanol) | Controlled to avoid decomposition |

| Reaction Time | 4–24 hours | Depends on scale and catalyst efficiency |

| Water Removal | Azeotropic distillation or molecular sieves | Essential to shift equilibrium |

| Molar Ratio (acid:alcohol) | 1:1.1 to 1:2 | Excess alcohol favors ester formation |

| Yield | Typically >85% with optimized conditions | Higher with continuous removal of water |

Research Findings and Notes

- Equilibrium Nature: The Fischer esterification is an equilibrium reaction; thus, reaction conditions must be optimized to favor ester formation.

- Catalyst Choice: Using solid acid catalysts reduces corrosion and simplifies purification compared to liquid acids.

- Scale-Up Considerations: Continuous distillation-esterification processes allow for industrial-scale synthesis with simultaneous product separation, improving efficiency and yield.

- Purification: Post-reaction purification typically involves neutralization of acid catalyst, extraction, and distillation or recrystallization to obtain pure diethyl ester derivative.

- Alternative Methods: While Fischer esterification is predominant, other methods such as acid chloride formation followed by alcoholysis or enzymatic esterification could be explored but are less common for this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products: The major products formed from these reactions include substituted indoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 7-ethoxycarbonylindole-2-carboxylic acid ethyl ester and its analogs based on substituent type and position:

Key Observations :

- Substituent Effects :

- Methoxy (OCH₃) or ethoxycarbonyl (COOEt) groups increase molecular weight and polarity compared to the unsubstituted ethyl indole-2-carboxylate .

- Melting points are influenced by substituent position; for example, 5-methoxy substitution (154–157°C) introduces crystallinity due to hydrogen bonding .

- Hydroxy groups (e.g., 6-hydroxy-5-methoxy) enhance solubility in polar solvents but may reduce thermal stability .

- Synthetic Relevance :

- Ethyl indole-2-carboxylate derivatives are typically synthesized via esterification or nucleophilic substitution. highlights optimized conditions for indole-2-carboxylate ester synthesis, which may apply to the 7-ethoxycarbonyl variant .

- Substituents at position 7 (e.g., 7-methoxy) can sterically hinder reactions at the indole core, affecting subsequent functionalization .

- Ethyl indole-2-carboxylate derivatives are typically synthesized via esterification or nucleophilic substitution. highlights optimized conditions for indole-2-carboxylate ester synthesis, which may apply to the 7-ethoxycarbonyl variant .

Biological Activity

7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The indole scaffold is well-known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological activities of this compound based on various studies.

Synthesis and Characterization

The synthesis of 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester typically involves the reaction of indole derivatives with ethyl chloroformate or other suitable reagents under controlled conditions. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Indole derivatives, including 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester, have shown promising anticancer properties. Studies have indicated that compounds with an indole structure can inhibit tumor cell proliferation through various mechanisms:

- Mechanism of Action : Indoles may induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. For instance, some indole derivatives act as survivin inhibitors, promoting apoptosis in aggressive tumors by disrupting the interaction between survivin and caspases .

- Case Studies : In vitro studies have demonstrated that certain indole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. For example, a study reported that a related indole compound had an IC50 value of approximately 32.37 μM against HIV-1 integrase, suggesting potential applications in viral oncology .

Antimicrobial Activity

The antimicrobial properties of 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester have also been explored:

- Bacterial Inhibition : Research has shown that indole derivatives can exhibit antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .

- Quantitative Analysis : In one study, compounds similar to 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester demonstrated a 70-95% inhibition rate against various bacterial strains .

Data Summary

| Biological Activity | Effect | Cell Line/Organism | IC50/Activity Level |

|---|---|---|---|

| Anticancer | Cytotoxic | MCF-7 | ~32.37 μM |

| Antimicrobial | Bacterial Inhibition | E. coli, S. aureus | 70-95% inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.